molecular formula C18H28N3O3+ B14095079 Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)- CAS No. 47351-77-9

Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-

Cat. No.: B14095079
CAS No.: 47351-77-9
M. Wt: 334.4 g/mol
InChI Key: NJLLALPCADBTIS-UHFFFAOYSA-N
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Description

Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)- is a diazonium compound with the molecular formula C18H28BF4N3O3 and a molecular weight of 421.24 g/mol . This compound is known for its applications in various fields, including chemistry and biology, due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)- typically involves the diazotization of the corresponding amine. The process generally includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl groups, or other nucleophiles. Common reagents include copper(I) halides for Sandmeyer reactions.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Scientific Research Applications

Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)- has several applications in scientific research:

    Chemistry: It is used in the synthesis of azo dyes and other organic compounds through coupling reactions.

    Biology: The compound can be used as a staining agent in biological research to visualize cellular components.

Mechanism of Action

The mechanism of action of Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)- involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new compounds with different biological or chemical properties .

Comparison with Similar Compounds

Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)- can be compared with other diazonium compounds such as:

The uniqueness of Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)- lies in its specific substituents and the resulting reactivity, making it suitable for specialized applications in various fields.

Properties

CAS No.

47351-77-9

Molecular Formula

C18H28N3O3+

Molecular Weight

334.4 g/mol

IUPAC Name

2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium

InChI

InChI=1S/C18H28N3O3/c1-3-5-9-23-17-14-16(21-7-11-22-12-8-21)18(13-15(17)20-19)24-10-6-4-2/h13-14H,3-12H2,1-2H3/q+1

InChI Key

NJLLALPCADBTIS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCOCC2

Origin of Product

United States

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